molecular formula C18H13N3OS B11335241 5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11335241
M. Wt: 319.4 g/mol
InChI Key: HBSNPLKWYBQDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thienopyrimidine core with phenyl and pyridinyl substituents, making it a versatile scaffold for the development of new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step procedures that include the formation of the thienopyrimidine core followed by the introduction of the phenyl and pyridinyl groups. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine precursors under acidic or basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper salts.

    Solvents: DMF, DMSO, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized thienopyrimidine compounds .

Mechanism of Action

The mechanism of action of 5-phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle in cancer cells. This inhibition leads to cell cycle arrest and apoptosis, making it an effective anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-3-[(pyridin-3-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of phenyl and pyridinyl substituents, which enhance its binding affinity and specificity for molecular targets. This structural uniqueness contributes to its superior biological activity and potential for therapeutic applications .

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

5-phenyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N3OS/c22-18-16-15(14-6-2-1-3-7-14)11-23-17(16)20-12-21(18)10-13-5-4-8-19-9-13/h1-9,11-12H,10H2

InChI Key

HBSNPLKWYBQDBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.